3-Chloroquinoxalin-2-amine physicochemical properties
3-Chloroquinoxalin-2-amine physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloroquinoxalin-2-amine
This guide provides a comprehensive technical overview of 3-Chloroquinoxalin-2-amine, a pivotal heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the synthesis, characterization, reactivity, and application of this versatile compound. The structure of this guide is tailored to logically present the core scientific attributes of the molecule, ensuring a deep and practical understanding for its use in a research and development setting.
Strategic Importance in Medicinal Chemistry
3-Chloroquinoxalin-2-amine is a synthetically versatile chemical intermediate of significant interest in medicinal chemistry. Its quinoxaline core is recognized as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets.[1] This makes it a valuable starting point for the synthesis of diverse chemical libraries aimed at biological screening.[1] The compound serves as a key precursor for quinoxaline derivatives that have demonstrated a wide array of pharmacological activities, including potent, broad-spectrum antibacterial effects against challenging drug-resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).[1] Its primary value lies in its potential to help address the global health crisis of antibiotic resistance, with advanced derivatives showing efficacy in murine infection models.[1] Beyond antibacterial research, quinoxaline derivatives are explored as potential agents in oncology and as inhibitors of various protein kinases.[1]
Molecular Identity and Physicochemical Characteristics
The unique arrangement of a chloro group at the C3 position and an amine group at the C2 position defines the reactivity and utility of this molecule. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring, combined with the chlorine substituent, makes the C3 position highly susceptible to nucleophilic attack.
Table 1: Core Physicochemical and Computed Properties
| Property | Value | Source |
| IUPAC Name | 3-chloroquinoxalin-2-amine | [1] |
| Synonyms | 2-Amino-3-chloroquinoxaline, 3-Amino-2-chloroquinoxaline | [1] |
| CAS Number | 34117-90-3 | [1] |
| Molecular Formula | C₈H₆ClN₃ | [1] |
| Molecular Weight | 179.60 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point | 289 °C at 760 mmHg | |
| Computed XLogP3-AA | 1.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Solubility Profile
While quantitative solubility data is not extensively published, empirical evidence from synthetic procedures suggests that 3-Chloroquinoxalin-2-amine is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[2] Its solubility is expected to be moderate in alcohols like ethanol, as ethanol is often used as a solvent for its reactions.[3] Due to the nonpolar aromatic core, it is predicted to have very low solubility in water.
Acidity and Basicity (pKa)
Synthesis and Purification Protocol
The most common and efficient synthesis of 3-Chloroquinoxalin-2-amine involves a two-step process starting from quinoxaline-2,3(1H,4H)-dione. This method provides a reliable pathway to the target compound.
Step 1: Synthesis of 2,3-Dichloroquinoxaline (Precursor)
The initial step is the chlorination of quinoxaline-2,3(1H,4H)-dione. This is a standard transformation that can be achieved with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
-
Protocol:
-
To a stirred solution of quinoxaline-2,3(1H,4H)-dione (1.0 eq.) in a suitable solvent like 1-chlorobutane, add thionyl chloride (2.0 eq.).[6]
-
Add a catalytic amount of N,N-dimethylformamide (DMF) dropwise to the slurry.[6]
-
Heat the reaction mixture to reflux (approx. 80-100 °C) for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the mixture to room temperature. The product, 2,3-dichloroquinoxaline, will often precipitate.
-
Filter the solid, wash with a non-polar solvent like ethyl ether or hexane, and dry under vacuum to yield the precursor as a white crystalline solid.[6]
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Step 2: Selective Amination to Yield 3-Chloroquinoxalin-2-amine
This step involves a selective nucleophilic aromatic substitution (SₙAr) where one chlorine atom of 2,3-dichloroquinoxaline is displaced by an amino group.
-
Protocol:
-
Dissolve 2,3-dichloroquinoxaline (1.0 eq.) in ethanol in a reaction vessel.[3]
-
Bubble ammonia gas through the solution or add a solution of ammonia in ethanol while maintaining the temperature. Alternatively, heat the mixture with a primary amine source. For derivatives, a primary or secondary amine (2.0 eq.) can be used.[3][7]
-
Heat the reaction mixture at 70 °C for approximately 6 hours, or until TLC analysis indicates the consumption of the starting material.[3]
-
Cool the reaction mixture. The product may precipitate upon cooling.
-
The product can be isolated by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Caption: Workflow for the synthesis of 3-Chloroquinoxalin-2-amine.
Spectroscopic and Analytical Profile
Characterization of 3-Chloroquinoxalin-2-amine relies on standard spectroscopic techniques. Below is an expert analysis of the expected spectral data.
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¹H NMR: The proton NMR spectrum is expected to be dominated by signals in the aromatic region. The four protons on the benzene ring will appear between approximately 7.3 and 8.1 ppm. Due to the asymmetry of the substitution on the pyrazine ring, these protons will likely appear as two sets of multiplets. The two protons of the primary amine (-NH₂) will typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
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¹³C NMR: The carbon NMR spectrum should show eight distinct signals. The carbons of the benzene ring will resonate in the typical aromatic region (~124-133 ppm). The two carbons of the pyrazine ring bonded to the substituents (C2 and C3) will be further downfield due to the influence of the nitrogen atoms and the electronegative substituents. The carbon attached to the amine group (C2) and the carbon attached to the chlorine (C3) are expected to be in the 140-160 ppm range.
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Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information.
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N-H Stretch: As a primary amine, two characteristic N-H stretching bands are expected in the 3300-3500 cm⁻¹ region.[8]
-
N-H Bend: A scissoring vibration for the N-H bend of the primary amine should be visible around 1550-1650 cm⁻¹.
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Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.
-
C=N and C=C Stretch: A series of absorptions in the 1400-1600 cm⁻¹ region will correspond to the quinoxaline ring system.
-
-
Mass Spectrometry (MS): The mass spectrum will provide the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak will be observed at m/z = 179.
-
Isotopic Pattern: A crucial feature will be the M+2 peak at m/z = 181, with an intensity approximately one-third of the M⁺ peak. This 3:1 ratio is the characteristic isotopic signature of a molecule containing one chlorine atom.[1]
-
Chemical Reactivity and Synthetic Utility
The reactivity of 3-Chloroquinoxalin-2-amine is dominated by the susceptibility of the C3 position to nucleophilic attack and the ability of both the amine and chloro groups to participate in metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the C3 position is an excellent leaving group, activated by the electron-withdrawing quinoxaline ring. This makes it the primary site for nucleophilic aromatic substitution (SₙAr) reactions.[1] This reaction is fundamental to the derivatization of the scaffold, allowing for the introduction of a wide variety of functional groups (e.g., O, S, and N-nucleophiles).
Caption: Generalized SₙAr mechanism at the C3 position.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the C3 position is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. The Sonogashira coupling, for instance, is used to introduce alkynyl moieties onto the quinoxaline core, significantly expanding the chemical space for drug discovery.[1]
Caption: Key components of a Sonogashira cross-coupling reaction.
Applications in Drug Discovery Pipelines
3-Chloroquinoxalin-2-amine is an ideal starting scaffold for generating compound libraries for high-throughput screening. Its defined points of reactivity allow for systematic structural modifications to explore the structure-activity relationship (SAR).
Caption: Role of the scaffold in a typical drug discovery workflow.
Safety, Handling, and Storage
As a laboratory chemical, 3-Chloroquinoxalin-2-amine must be handled with appropriate precautions.
-
Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, safety goggles, and chemical-resistant gloves.[9]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place at 4°C, protected from light.
References
-
PubChem. (n.d.). 3-Chloroquinoxalin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Al-Ostath, A., et al. (2014). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Pharmaceutical and Chemical Sciences, 3(2), 435-465.
-
Chemtron Corporation. (2015). Safety Data Sheet. Retrieved from [Link]
- El-Gazzar, A. B. A., et al. (2014). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega, 4(1), 3007-3015.
- Abdel-Wahab, B. F., et al. (2012). Synthesis of 3-benzyl-2-substituted quinoxalines as novel monoamine oxidase A inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(15), 5074-5078.
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloroquinoxalin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Quizalofop-ethyl. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]
- MDPI. (2020). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 25(21), 5025.
-
PubChem. (n.d.). Propaquizafop. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-ethoxy-N-[(3S)-piperidin-3-yl]quinoxalin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-chloro-N-(2-methoxyethyl)quinoxalin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-[(5-Chloro-3-pyridinyl)oxy]quinoxalin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]
-
Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
Sources
- 1. 3-Chloroquinoxalin-2-amine | C8H6ClN3 | CID 817274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 7. Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. parchem.com [parchem.com]
- 9. echemi.com [echemi.com]
